N-Acetil-S-(2-cianoetil)-L-cisteína

Descripción general

Descripción

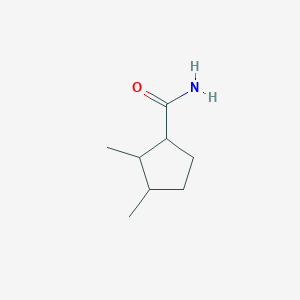

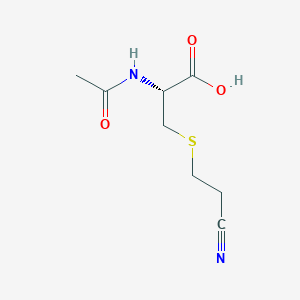

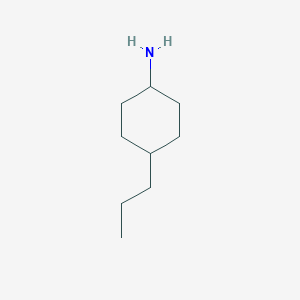

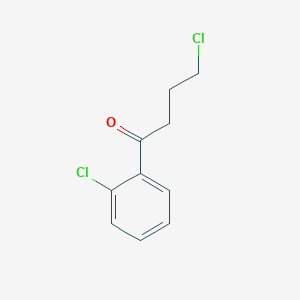

N-Acetyl-S-(2-cyanoethyl)-L-cysteine is a derivative of the amino acid cysteine. It is characterized by the presence of an acetyl group attached to the nitrogen atom and a cyanoethyl group attached to the sulfur atom. This compound is often studied for its role as a biomarker in the detection of exposure to acrylonitrile, a toxic compound found in cigarette smoke .

Aplicaciones Científicas De Investigación

N-Acetyl-S-(2-cyanoethyl)-L-cysteine has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of thiol and cyano groups.

Biology: Serves as a biomarker for exposure to acrylonitrile, aiding in the study of toxicology and environmental health.

Medicine: Investigated for its potential role in detoxification processes and as a therapeutic agent in conditions involving oxidative stress.

Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes

Mecanismo De Acción

Target of Action

N-Acetyl-S-(2-cyanoethyl)-L-cysteine (NACE) is a metabolite of acrylonitrile . The primary targets of NACE are the nervous and vestibular systems . It is involved in the modulation of glutathione (GSH) levels in various brain regions such as the striatum, hippocampus, and cerebral cortex .

Mode of Action

NACE interacts with its targets primarily through the modulation of GSH levels. GSH is a crucial antioxidant in the body that protects cells from damage by reactive oxygen species. NACE, being a metabolite of acrylonitrile, can significantly deplete GSH levels in various brain regions .

Biochemical Pathways

The major biochemical pathway involved in the action of NACE is the glutathione pathway. Acrylonitrile, the parent compound of NACE, is metabolized in the body via its conjugation with GSH, catalyzed by GSH S-alkenetransferases, to form NACE as a final product . This process leads to a significant reduction in GSH levels, affecting the antioxidant capacity of the cells.

Pharmacokinetics

The pharmacokinetics of NACE is closely related to its parent compound, acrylonitrile. The metabolism of acrylonitrile to NACE involves the conjugation with GSH, which is a major determinant of the bioavailability of NACE

Result of Action

The primary result of NACE action is the depletion of GSH levels in various brain regions, leading to potential neurotoxic effects . This can result in behavioral abnormalities and neurovestibular toxicities .

Action Environment

The action of NACE can be influenced by various environmental factors. For instance, exposure to acrylonitrile, the parent compound of NACE, can occur through the use of products such as synthetic fibers, resins, and rubber, or through tobacco smoke . These environmental exposures can influence the levels of NACE in the body and thus its action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

It is known to be a metabolite of acrylonitrile As such, it may interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

It is known that acrylonitrile, the parent compound, can cause neurotoxicity and other adverse health effects

Molecular Mechanism

As a metabolite of acrylonitrile, it may exert its effects through similar mechanisms, such as binding to biomolecules, inhibiting or activating enzymes, and altering gene expression

Metabolic Pathways

As a metabolite of acrylonitrile, it may be involved in similar metabolic pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-(2-cyanoethyl)-L-cysteine typically involves the reaction of L-cysteine with acrylonitrile. The process begins with the acetylation of L-cysteine to form N-acetyl-L-cysteine. This intermediate is then reacted with acrylonitrile under controlled conditions to introduce the cyanoethyl group. The reaction is usually carried out in an aqueous medium at a slightly alkaline pH to facilitate the nucleophilic addition of the thiol group to the acrylonitrile .

Industrial Production Methods: Industrial production of N-Acetyl-S-(2-cyanoethyl)-L-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: N-Acetyl-S-(2-cyanoethyl)-L-cysteine can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The cyanoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Disulfides or sulfoxides.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

N-Acetyl-L-cysteine: Lacks the cyanoethyl group but shares similar antioxidant properties.

S-(2-Cyanoethyl)-L-cysteine: Lacks the acetyl group but is also used as a biomarker for acrylonitrile exposure.

Uniqueness: N-Acetyl-S-(2-cyanoethyl)-L-cysteine is unique due to the presence of both the acetyl and cyanoethyl groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it particularly useful in studies related to detoxification and oxidative stress .

Propiedades

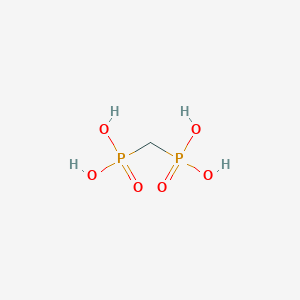

IUPAC Name |

(2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKVYEUEJCNDHM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70996027 | |

| Record name | S-(2-Cyanoethyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74514-75-3 | |

| Record name | N-Acetyl-S-(2-cyanoethyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74514-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-S-(2-cyanoethyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074514753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Cyanoethyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-(2-CYANOETHYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q710T40465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2CYEMA serves as a valuable biomarker of acrylonitrile exposure in humans. [, ] Acrylonitrile itself is considered a potential human carcinogen, making the understanding of its metabolism and the presence of its metabolites in the body crucial. []

A: 2CYEMA is formed through a two-step metabolic pathway. Initially, acrylonitrile undergoes direct conjugation with glutathione in the liver. This conjugate is further metabolized and eventually excreted in urine as N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA). []

A: Various analytical methods, including liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been successfully developed and validated for quantifying 2CYEMA in urine. [, , ] These methods offer high sensitivity and specificity for accurate measurement.

A: Studies have shown that while 2CYEMA is a reliable indicator of acrylonitrile exposure from sources like cigarette smoke [], its presence is less consistent after vaping or oral ingestion of cannabis. [] This suggests potential variations in acrylonitrile release and metabolism depending on the exposure source.

A: Yes, occupational exposure to acrylonitrile is a significant concern, particularly in industries involved in coke production. [] Workers in these settings have demonstrated significantly higher levels of urinary 2CYEMA compared to control groups.

A: Research indicates potential demographic disparities in 2CYEMA levels. For instance, adolescent females exhibited higher levels of 2-Aminothiazoline-4-carboxylic acid (ATCA), a metabolite related to acrylonitrile exposure, compared to males. [] These findings highlight the need to consider demographic factors in exposure assessments.

A: Yes, data from the National Health and Nutrition Examination Survey (NHANES) have been analyzed to characterize acrylonitrile exposure in the United States using urinary 2CYEMA levels. [] This approach provides valuable insights into population-level exposure and potential health risks.

A: Analyzing 2CYEMA in conjunction with other biomarkers, such as cotinine (a nicotine metabolite) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) (a tobacco-specific nitrosamine), allows for a comprehensive assessment of exposure to multiple harmful compounds from sources like tobacco smoke. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

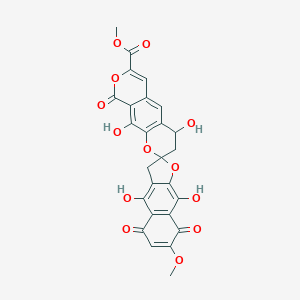

![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)

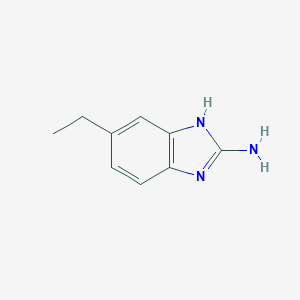

![1-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20394.png)